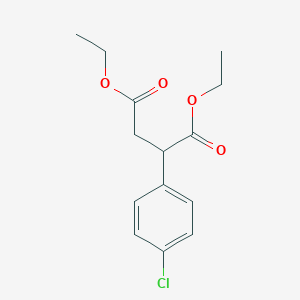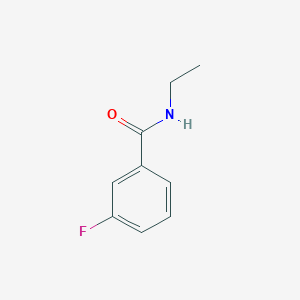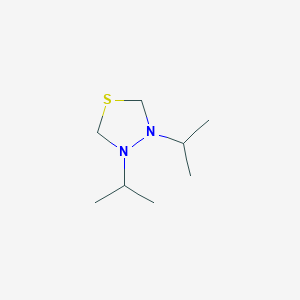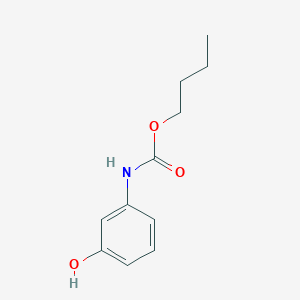
Diethyl 2-(4-chlorophenyl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(4-chlorophenyl)butanedioate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used NSAIDs worldwide.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, Diethyl 2-(4-chlorophenyl)butanedioate reduces inflammation and pain.
生化和生理效应
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that are involved in inflammation. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of cartilage and other connective tissues. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also limitations to its use. Diclofenac has been shown to have variable effects in different cell types and experimental systems, and its effects may be influenced by factors such as dose, duration of treatment, and route of administration.
未来方向
There are several areas of future research that could be pursued with respect to Diethyl 2-(4-chlorophenyl)butanedioate. One area of interest is the development of new formulations of Diethyl 2-(4-chlorophenyl)butanedioate that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of Diethyl 2-(4-chlorophenyl)butanedioate in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further research to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of Diethyl 2-(4-chlorophenyl)butanedioate.
合成方法
The synthesis of Diethyl 2-(4-chlorophenyl)butanedioate involves the reaction of 2-(4-chlorophenyl)acetic acid with thionyl chloride to form 2-(4-chlorophenyl)acetyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base to form diethyl 2-(4-chlorophenyl)butanedioate.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
CAS 编号 |
108005-48-7 |
|---|---|
产品名称 |
Diethyl 2-(4-chlorophenyl)butanedioate |
分子式 |
C14H17ClO4 |
分子量 |
284.73 g/mol |
IUPAC 名称 |
diethyl 2-(4-chlorophenyl)butanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI 键 |
OKFRLPHKPXFFBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)




![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)



